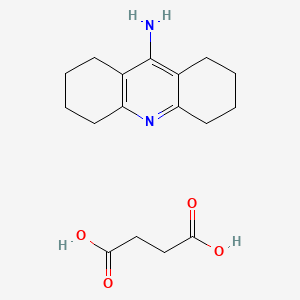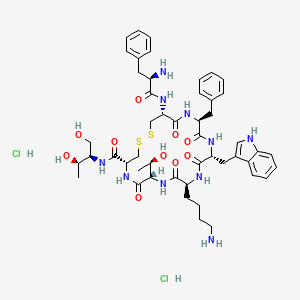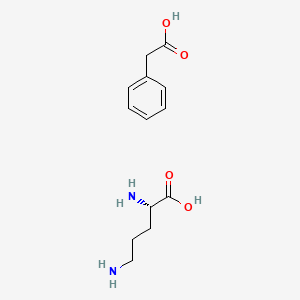
Ornithine phenylacetate
Übersicht
Beschreibung
Ornithine phenylacetate is a compound that has garnered significant attention in the medical and scientific communities due to its potential therapeutic applications. It is primarily known for its role in reducing ammonia concentration in patients with liver disease, making it a promising treatment for hepatic encephalopathy . The compound is a combination of ornithine, an amino acid involved in the urea cycle, and phenylacetate, a compound known for its ability to conjugate with ammonia to form phenylacetylglutamine, which is then excreted from the body .
Wissenschaftliche Forschungsanwendungen
Ornithinphenylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Medizin: Die Verbindung wird als Behandlung für hepatische Enzephalopathie untersucht, ein Zustand, der mit Leberversagen und erhöhten Ammoniakspiegeln verbunden ist.
5. Wirkmechanismus
Der Wirkmechanismus von Ornithinphenylacetat umfasst mehrere Schlüsselschritte:
Ammoniakkonjugation: Ornithinphenylacetat erleichtert die Konjugation von Ammoniak mit Phenylacetat unter Bildung von Phenylacetylglutamin.
Ammoniakausscheidung: Das gebildete Phenylacetylglutamin wird dann aus dem Körper ausgeschieden, wodurch die Ammoniakspiegel im Plasma gesenkt werden.
Stimulation der Glutaminsynthetase: Die Verbindung stimuliert die Aktivität der Glutaminsynthetase, ein Enzym, das an der Umwandlung von Ammoniak in Glutamin beteiligt ist.
Normalisierung der Glutaminase-Aktivität: Es trägt auch dazu bei, die Aktivität der Glutaminase im Darm zu normalisieren, was die Ammoniakentgiftung weiter unterstützt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ornithine phenylacetate involves the reaction of L-ornithine with phenylacetic acid. The process typically includes mixing an aqueous solution of L-ornithine with a solution of phenylacetic acid, followed by stirring and reacting the mixture. The product is then crystallized to obtain this compound in high yield and low impurities .
Industrial Production Methods: On an industrial scale, the preparation method remains similar but is optimized for higher yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ornithinphenylacetat unterliegt hauptsächlich Konjugationsreaktionen. Die Schlüsselreaktion ist die Konjugation von Phenylacetat mit Ammoniak unter Bildung von Phenylacetylglutamin, das dann aus dem Körper ausgeschieden wird .
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an den Reaktionen von Ornithinphenylacetat beteiligt sind, sind L-Ornithin und Phenylessigsäure. Die Reaktionsbedingungen umfassen typischerweise wässrige Lösungen und einen kontrollierten pH-Wert, um den Konjugationsprozess zu erleichtern .
Hauptprodukte: Das Hauptprodukt, das aus der Reaktion von Ornithinphenylacetat gebildet wird, ist Phenylacetylglutamin, eine Schlüsselverbindung bei der Entgiftung von Ammoniak im Körper .
Wirkmechanismus
The mechanism of action of ornithine phenylacetate involves several key steps:
Ammonia Conjugation: this compound facilitates the conjugation of ammonia with phenylacetate to form phenylacetylglutamine.
Ammonia Excretion: The formed phenylacetylglutamine is then excreted from the body, reducing plasma ammonia levels.
Glutamine Synthetase Stimulation: The compound stimulates the activity of glutamine synthetase, an enzyme involved in the conversion of ammonia to glutamine.
Normalization of Glutaminase Activity: It also helps normalize the activity of glutaminase in the gut, further aiding in ammonia detoxification.
Vergleich Mit ähnlichen Verbindungen
Ornithinphenylacetat kann mit anderen Verbindungen verglichen werden, die zur Behandlung von Hyperammonämie und Lebererkrankungen eingesetzt werden:
Natriumphenylacetat: Ähnlich wie Ornithinphenylacetat wird Natriumphenylacetat zur Konjugation mit Ammoniak verwendet, um Phenylacetylglutamin zu bilden.
Glycerinphenylbutyrat: Diese Verbindung ist eine weitere Alternative, die zur Behandlung von Harnstoffzyklusstörungen eingesetzt wird.
L-Ornithin L-Aspartat: Diese Verbindung wird zur Reduzierung des Ammoniakspiegels eingesetzt, indem sie den Harnstoffzyklus verstärkt und die Ammoniakentgiftung durch die Bildung von Harnstoff fördert.
Ornithinphenylacetat zeichnet sich durch seinen dualen Wirkmechanismus aus, der sowohl die Konjugation von Ammoniak als auch die Stimulation der Glutaminsynthetase-Aktivität umfasst, was es zu einer einzigartigen und effektiven Behandlungsoption für Hyperammonämie und hepatische Enzephalopathie macht .
Eigenschaften
CAS-Nummer |
952154-79-9 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI-Schlüssel |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




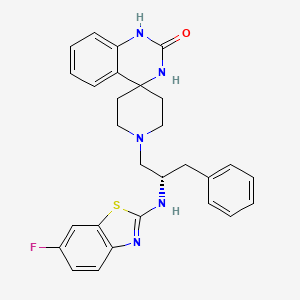

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
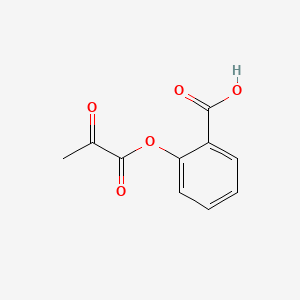
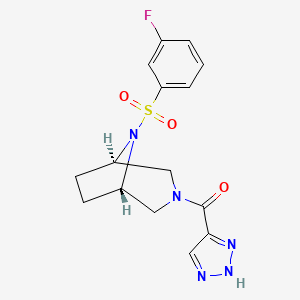
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
